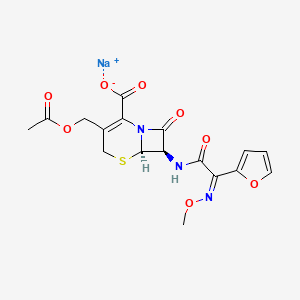

Cefuracetime (E-isomer) Sodium Salt

Description

Contextualization within Beta-Lactam Antibiotic Chemistry Research

Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring, are a cornerstone of antibacterial therapy. nih.gov This class of antibiotics, which includes penicillins and cephalosporins, functions by inhibiting bacterial cell wall synthesis. nih.govyoutube.com The four-membered beta-lactam ring is highly reactive and essential for their bactericidal activity. nih.gov Research in this area is vast, covering everything from the synthesis of new derivatives to understanding mechanisms of bacterial resistance. nih.gov

Cefuracetime (B57775) (E-isomer) Sodium Salt fits into this landscape as a subject of study related to the chemical stability and degradation of cephalosporins. The formation of isomers and other degradation products can impact the efficacy and safety of the final pharmaceutical product. frontiersin.orgfrontiersin.org Therefore, research into compounds like Cefuracetime (E-isomer) Sodium Salt is integral to ensuring the quality and reliability of widely used antibiotics.

Significance of Stereoisomerism in Drug Impurity Profiling and Stability Studies

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a critical role in the pharmaceutical world. Isomers of a drug can have different pharmacological and toxicological properties. In the context of drug impurity profiling, the identification and characterization of all stereoisomers are paramount. Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mandate the identification of impurities present above a certain threshold to ensure drug safety and efficacy. frontiersin.orgnih.gov

The study of this compound is a prime example of the importance of stereoisomerism in stability studies. Cephalosporins can undergo isomerization, particularly at the C-3 and C-7 positions of their core structure, leading to the formation of various isomers. frontiersin.orgfrontiersin.org The E/Z isomerism at the methoxyimino group, as seen in Cefuracetime, is a key area of investigation. The E-isomer is often formed as an impurity during the synthesis or storage of the parent Z-isomer drug. rsc.org

Stability studies are designed to understand how the quality of a drug substance or product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.eu These studies are crucial for determining the shelf-life and appropriate storage conditions for a drug. ich.org The formation of degradation products, including isomers like Cefuracetime (E-isomer), is a key parameter monitored during stability testing. vedomostincesmp.runih.gov Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify these isomers. nih.govfrontiersin.org

Table 1: Analytical Techniques in Cephalosporin (B10832234) Impurity Profiling

| Analytical Technique | Application in Isomer Analysis | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation of geometric isomers (E/Z) and other related impurities. | frontiersin.orgresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of isomers and degradation products. | nih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the precise structure and stereochemistry of isolated isomers. | frontiersin.org |

| Capillary Electrophoresis (CE) | An alternative and efficient method for the separation of impurities. | nih.gov |

Current Research Frontiers and Unexplored Areas for this compound

Current research on this compound and related cephalosporin impurities is focused on several key areas. A major frontier is the development of more sensitive and efficient analytical methods for the detection and characterization of trace-level impurities. researchgate.netresearchgate.net This includes the use of two-dimensional liquid chromatography and high-resolution mass spectrometry to unravel complex impurity profiles. nih.gov

Another active area of research is the investigation of the formation mechanisms of these isomers. Understanding the kinetics and thermodynamics of isomerization can help in optimizing manufacturing processes and storage conditions to minimize the formation of unwanted isomers. rsc.orgresearchgate.net For instance, studies have shown that factors like pH, temperature, and light can influence the rate of isomerization. nih.gov

Furthermore, there is ongoing research into the potential biological activity and toxicity of these isomers. While some isomers may be inactive, others could have altered efficacy or even adverse effects. frontiersin.orgfrontiersin.org Computational methods are increasingly being used to predict the toxicological profiles of impurities, providing valuable insights early in the drug development process. frontiersin.org

Looking ahead, several areas concerning this compound remain relatively unexplored. A deeper understanding of the solid-state chemistry of this isomer, including its crystal structure and polymorphism, could provide valuable information for its control in the final drug product. rsc.org Long-term stability studies under various stress conditions, specifically for the isolated E-isomer, would also contribute significantly to the knowledge base. nih.gov Finally, more research is needed to fully elucidate the clinical relevance, if any, of trace amounts of this compound in Cefuroxime (B34974) preparations.

Structure

2D Structure

Properties

Molecular Formula |

C17H16N3NaO8S |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1 |

InChI Key |

IEIKPODTKJIHEO-SLNRBSCKSA-M |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cefuracetime E Isomer Sodium Salt

Stereoselective Synthesis of Cefuracetime (B57775) (E-isomer) Sodium Salt

The stereoselective synthesis of cephalosporins is a complex challenge, primarily centered around the configuration of the C-7 side chain. In the case of Cefuracetime, the geometry of the methoxyimino group defines the E- and Z-isomers. While the Z-isomer is the desired therapeutic agent, the formation of the E-isomer is a common synthetic hurdle.

Development of Efficient Synthetic Routes to the E-isomer

While the primary goal in the synthesis of Cefuroxime (B34974) is to minimize the formation of the E-isomer, understanding the pathways that lead to its generation is critical for controlling its levels. The synthesis of the Cefuracetime side chain, (E)-(furan-2-yl)(methoxyimino)acetic acid, and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) core are key stages where the E/Z ratio is established.

Synthetic routes to the E-isomer often parallel those of the Z-isomer, with variations in reaction conditions or reagents favoring the formation of the E-geometry. For instance, the reaction of 2-furylglyoxylic acid with methoxylamine can yield a mixture of E and Z isomers. The ratio of these isomers can be influenced by factors such as the solvent system, temperature, and pH. Subsequent activation of the carboxylic acid, for example, through the formation of an acid chloride or an activated ester, and coupling with the 7-ACA nucleus, can also impact the final isomeric ratio.

| Parameter | Condition Favoring E-isomer Formation (Illustrative) |

| Solvent | Protic solvents (e.g., ethanol (B145695), methanol) |

| Temperature | Higher reaction temperatures |

| pH | Acidic or strongly basic conditions |

| Catalyst | Non-stereoselective catalysts |

Chiral Auxiliary and Asymmetric Catalysis Approaches for Stereocontrol

The principles of stereocontrol, while typically aimed at maximizing the Z-isomer, can be conceptually applied to the synthesis of the E-isomer. Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. cgl.org.cn In the context of cephalosporin (B10832234) synthesis, a chiral auxiliary could be attached to the C-7 side chain precursor to influence the geometry of the oxime group. While not a common industrial practice for producing the E-isomer, this approach is a powerful tool in synthetic chemistry for controlling stereochemistry.

Asymmetric catalysis offers another avenue for stereocontrol. nih.gov This involves the use of a chiral catalyst to selectively produce one stereoisomer over another. For the synthesis of the Cefuracetime side chain, a chiral acid or base catalyst could potentially influence the E/Z ratio during the oximation step. youtube.com Similarly, in the coupling of the side chain to the 7-ACA core, a chiral coupling reagent or a catalyst could be employed.

| Approach | Description | Potential Application to E-isomer Synthesis |

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. cgl.org.cn | A chiral auxiliary could be designed to favor the formation of the E-isomer of the oxime during the side chain synthesis. |

| Asymmetric Catalysis | The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov | A chiral catalyst could be employed to selectively catalyze the formation of the E-isomer of the Cefuracetime side chain or during its coupling to the 7-ACA core. |

Strategies for Enhancing Isomeric Purity and Yield

While the focus is often on minimizing the E-isomer, in the context of preparing it as a reference standard, methods for its isolation and purification are essential. The separation of E and Z isomers of Cefuracetime can be achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method for separating these isomers.

To enhance the yield of the E-isomer for reference standard preparation, reaction conditions can be intentionally shifted to favor its formation. This might involve exploring different solvent systems, temperatures, and catalysts. Subsequent purification steps would then be optimized to isolate the E-isomer from the Z-isomer and other process-related impurities.

Synthesis and Characterization of Related Cefuracetime Derivatives and Impurities

A thorough understanding of the impurity profile of an API is a regulatory requirement. This includes the identification, characterization, and control of all potential impurities.

Preparation of Reference Standards for Impurity Profiling

Impurity reference standards are highly purified compounds used to identify and quantify impurities in an API. nih.govnih.gov The preparation of the Cefuracetime (E-isomer) Sodium Salt reference standard is a critical step in the quality control of Cefuroxime Sodium.

The synthesis of the E-isomer reference standard would typically involve a targeted synthetic route designed to maximize its formation, as discussed previously. This would be followed by rigorous purification, often involving multiple chromatographic steps, to achieve a high level of purity (typically >99%). The purified compound is then extensively characterized using a battery of analytical techniques to confirm its identity and purity.

| Analytical Technique | Purpose in Characterization of E-isomer Reference Standard |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the reference standard and to separate it from the Z-isomer and other impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the E-geometry of the oxime group. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| Elemental Analysis | To determine the elemental composition of the compound. |

Elucidation of Byproduct Formation Mechanisms during Synthesis

Understanding the mechanisms by which byproducts are formed during the synthesis of Cefuroxime is essential for developing strategies to control their levels. The formation of the Cefuracetime E-isomer is a prime example of a process-related impurity.

The primary mechanism for the formation of the E-isomer is the non-selective nature of the oximation reaction. The equilibrium between the E and Z isomers can be influenced by thermodynamic and kinetic factors. For instance, under certain conditions, the initially formed Z-isomer may isomerize to the more thermodynamically stable E-isomer.

Other potential byproducts in the synthesis of Cefuroxime can arise from the degradation of the starting materials or the final product, or from side reactions. For example, the β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The side chain can also undergo various transformations. A thorough investigation of the reaction mixture at different stages of the synthesis using techniques like HPLC-MS can help in identifying these byproducts and understanding their formation pathways.

Principles of Green Chemistry Applied to Cefuracetime Synthesis

The twelve principles of green chemistry provide a framework for chemists to design and implement more environmentally benign processes. In the context of Cefuracetime synthesis, these principles can be applied to various stages of production, from the choice of starting materials to the final purification steps. Key areas of focus include maximizing atom economy, utilizing safer solvents, and employing catalytic methods to reduce waste and energy consumption.

A significant advancement in the synthesis of cephalosporins, including Cefuroxime (the acid form of Cefuracetime), involves the use of 7-amino cephalosporanic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA) as primary starting materials. gssrr.orggoogle.com One described synthesis, considered a "green process," is notable for producing non-toxic wastewater primarily containing ammonium chloride, carbon monoxide, and carbon dioxide. gssrr.org

Atom Economy: Maximizing Material Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netgoogle.com A higher atom economy signifies a more sustainable process with less waste generation.

For a representative synthesis of Cefuroxime, the key reaction involves the condensation of an activated derivative of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid with 7-amino-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid. By analyzing the molecular weights of the reactants and the final product, a theoretical atom economy can be calculated.

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid | C7H7NO4 | 185.13 | Reactant (Side Chain Precursor) |

| 7-amino-3-carbamoyloxymethyl-3-cephem-4-carboxylic acid | C9H11N3O5S | 289.27 | Reactant (Cephalosporin Nucleus) |

| Cefuroxime | C16H16N4O8S | 424.39 | Desired Product |

Theoretical Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Theoretical Atom Economy = (424.39 / (185.13 + 289.27)) x 100 ≈ 89.4%

Safer Solvents and Reaction Conditions

The choice of solvents is a critical consideration in green chemistry, as they often constitute the largest proportion of waste in pharmaceutical manufacturing. nih.gov Traditional syntheses of cephalosporins, including the ester prodrug Cefuroxime Axetil, have utilized solvents such as N,N-dimethylacetamide, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.comallfordrugs.comepo.org These solvents are effective but pose environmental and health concerns.

Green chemistry encourages the substitution of these hazardous solvents with safer alternatives. merckmillipore.com Research into greener solvent options has identified several potential replacements:

Polyethylene glycols (PEGs) of varying molecular weights (e.g., PEG 200, 400) are considered viable alternatives to DMF and DMSO due to their lower toxicity and higher biodegradability. merckmillipore.com

Carbonate solvents like ethylene (B1197577) carbonate and propylene (B89431) carbonate offer lower vapor pressure and higher flash points, making them safer substitutes for DMF and N-Methyl-2-pyrrolidone (NMP). merckmillipore.com

For certain applications, alcohols such as ethanol and isopropyl alcohol can replace more toxic solvents like methanol (B129727) and acetonitrile. merckmillipore.com

The use of ionic liquids as novel green solvents is also being explored for the separation and enzymatic catalysis of related antibiotics like penicillin. researchgate.net

Beyond solvent replacement, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. nih.gov

Catalysis: Enhancing Efficiency and Reducing Waste

Catalytic processes are inherently greener than stoichiometric reactions because they use small amounts of a catalyst to facilitate a reaction multiple times, thereby reducing waste. chemicalbook.com In the context of Cefuracetime synthesis, catalysis can be applied in several ways:

Enzymatic Catalysis: The use of enzymes as biocatalysts offers high selectivity and mild reaction conditions. For instance, penicillin acylase has been used for the enzymatic synthesis of other β-lactam antibiotics. researchgate.netnih.gov The enzymatic acylation of the cephalosporin nucleus is a promising green alternative to traditional chemical acylation methods, which often require harsh reagents and generate significant waste. ucsc.cl Research has shown that enzymatic synthesis of cephalexin, a related cephalosporin, can be optimized by adjusting factors like pH and the use of co-solvents.

Heterogeneous Catalysis: The development of solid, reusable catalysts can simplify product purification and reduce waste. Different methods for preparing catalytic materials, such as precipitation and impregnation, can influence the catalyst's activity and, consequently, the efficiency of the synthesis.

The integration of these green chemistry principles into the industrial production of this compound holds the potential to significantly reduce the environmental impact of this important antibiotic, aligning pharmaceutical manufacturing with the goals of sustainability. ucsc.cl

Comprehensive Spectroscopic and Chromatographic Characterization of Cefuracetime E Isomer Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical elucidation of organic molecules, including complex antibiotics like cephalosporins. springernature.com

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to confirm the molecular structure and stereochemistry of Cefuracetime (B57775) (E-isomer) Sodium Salt.

¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. For cephalosporins with an oxime group, the configuration (E or Z) significantly influences the chemical shifts of the nuclei in the 7-position side chain. magtechjournal.com In the E-isomer, the proton of the furan (B31954) ring is typically observed at a downfield chemical shift compared to the corresponding Z-isomer. researchgate.net This deshielding effect is a key diagnostic feature for identifying the E-isomer. Similarly, characteristic downfield shifts are often observed for the furan ring carbons in the ¹³C NMR spectrum of the E-isomer. researchgate.net

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule, such as the protons on the dihydrothiazine ring and the furan moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for assigning quaternary carbons that have no attached protons. For instance, HMBC can link the protons of the acetoxymethyl group to the C-3 carbon of the cephalosporin (B10832234) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for stereochemical assignments as it detects protons that are close in space, irrespective of their bonding connectivity. acdlabs.com For the E-isomer, a NOE correlation would be expected between the methoxy protons and the furan ring proton, confirming their spatial proximity in this geometric arrangement.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Cefuracetime (E-isomer) Sodium Salt

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 125.8 |

| 3 | - | 135.2 |

| 4 | - | 118.9 |

| 6 | 5.15 (d) | 59.5 |

| 7 | 5.80 (dd) | 57.9 |

| 8 | - | 165.1 |

| CH₂ (acetoxy) | 4.85 (d), 5.05 (d) | 63.2 |

| CH₃ (acetoxy) | 2.05 (s) | 20.8 |

| C=O (amide) | - | 163.4 |

| C=N (oxime) | - | 150.1 |

| OCH₃ (oxime) | 4.01 (s) | 62.7 |

| Furan-2' | - | 148.5 |

| Furan-3' | 7.35 (d) | 115.3 |

| Furan-4' | 6.60 (dd) | 112.1 |

| Furan-5' | 7.65 (d) | 145.2 |

Note: The data presented are representative and may vary depending on the solvent and experimental conditions.

Beyond primary structure elucidation, advanced NMR techniques can probe the three-dimensional shape (conformation) and flexibility of Cefuracetime (E-isomer) in solution.

NOESY and ROESY: Quantitative analysis of cross-peak intensities in NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about inter-proton distances. columbia.edu This data is essential for determining the preferred conformation of the flexible side chains and the puckering of the dihydrothiazine ring. rsc.org For molecules in the molecular weight range of Cefuracetime, ROESY is often preferred as it avoids the complication of zero or negative NOE effects. columbia.edu

Dynamic NMR (DNMR): The rotation around single bonds, such as the amide bond in the side chain, can be restricted. If the rate of this rotation is on the NMR timescale, it can lead to the broadening or splitting of NMR signals. Dynamic NMR studies, which involve recording spectra at various temperatures, can be used to measure the energy barriers for these conformational exchange processes. nih.gov This provides insight into the molecule's flexibility and the stability of its different conformations in solution.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about a molecule's mass, elemental composition, and structural features based on the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For this compound, with the chemical formula C₁₇H₁₆N₃NaO₈S, HRMS provides an exact mass measurement that can confirm this formula. This is a critical step in verifying the identity of the compound, distinguishing it from other substances with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₃NaO₈S |

| Calculated Exact Mass [M+H]⁺ | 424.0758 |

| Calculated Exact Mass [M+Na]⁺ | 446.0577 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint that is characteristic of the compound's structure. For cephalosporins, fragmentation typically occurs at the β-lactam ring and involves the cleavage of the side chains. icm.edu.plresearchgate.net The analysis of these fragments helps to confirm the connectivity of the core structure and the identity of the substituents at the C-3 and C-7 positions. researchgate.net

Table 3: Predicted MS/MS Fragmentation of Cefuracetime (E-isomer) [M+H]⁺

| m/z of Fragment Ion | Proposed Structure/Loss |

|---|---|

| 364.0652 | Loss of acetic acid (CH₃COOH) from the acetoxymethyl group |

| 282.0492 | Cleavage of the β-lactam ring and loss of the C-7 side chain |

| 223.0325 | Further fragmentation of the cephalosporin core |

| 195.0376 | Protonated C-7 side chain, (E)-2-(furan-2-yl)-2-(methoxyimino)acetamide |

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov Since the E- and Z-isomers of Cefuracetime have the same mass, they cannot be distinguished by MS alone. However, their different three-dimensional shapes result in different rotationally averaged collision cross-sections (CCS). In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas. youtube.com Isomers with a more compact shape (smaller CCS) will travel through the drift tube faster than more elongated isomers (larger CCS). nih.gov This difference in drift time allows for their separation prior to mass analysis, providing an orthogonal dimension of separation and enabling the unambiguous differentiation of the Cefuracetime E- and Z-isomers. frontiersin.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of pharmaceutical compounds by probing the vibrational modes of their constituent chemical bonds. For this compound, these methods provide a detailed fingerprint of its molecular structure, allowing for the identification of key functional groups and differentiation from its Z-isomer.

The infrared spectrum of a molecule reveals absorption bands corresponding to specific vibrational modes, such as stretching and bending. vscht.cz Each functional group within the Cefuracetime molecule exhibits characteristic absorption bands, enabling its unambiguous identification. The primary functional groups and their expected vibrational frequencies are detailed below.

The core structure of Cefuracetime contains several key functional groups, each with a distinct signature in the IR spectrum. The β-lactam ring, a cornerstone of all cephalosporin antibiotics, displays a characteristic and strong carbonyl (C=O) stretching vibration at a relatively high wavenumber (typically 1760-1800 cm⁻¹) due to the significant ring strain. nih.gov The exocyclic amide linkage shows a C=O stretch (Amide I band) around 1650-1700 cm⁻¹ and an N-H bending vibration (Amide II band) near 1550 cm⁻¹.

The carboxylate group (COO⁻) of the sodium salt gives rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1550-1610 cm⁻¹ region, while the symmetric stretch appears around 1400 cm⁻¹. The oxime group (C=N-OR) has a characteristic C=N stretching vibration, which is expected in the 1620-1680 cm⁻¹ range. Additionally, the furan ring contributes to C-O and C=C stretching vibrations. General C-H stretching vibrations from sp² (furan ring) and sp³ (dihydrothiazine ring) hybridized carbons are observed above and below 3000 cm⁻¹, respectively. vscht.cz

The region from approximately 1400 cm⁻¹ down to 400 cm⁻¹ is known as the fingerprint region. libretexts.org This area contains a complex series of bands originating from various bending and stretching vibrations, which are unique to the entire molecular structure, providing a distinctive "fingerprint" for this compound. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| β-Lactam | C=O stretch | 1760 - 1800 | Strong |

| Amide | C=O stretch (Amide I) | 1650 - 1700 | Strong |

| Amide | N-H bend (Amide II) | ~1550 | Medium |

| Carboxylate (COO⁻) | Asymmetric stretch | 1550 - 1610 | Strong |

| Carboxylate (COO⁻) | Symmetric stretch | ~1400 | Medium-Strong |

| Oxime | C=N stretch | 1620 - 1680 | Medium |

| Furan Ring | C-O stretch | 1000 - 1300 | Medium |

| Alkene/Aromatic | sp² C-H stretch | 3000 - 3100 | Medium |

| Alkane | sp³ C-H stretch | 2850 - 3000 | Medium |

The primary structural difference between the E- and Z-isomers of Cefuracetime lies in the geometric configuration around the C=N double bond of the oxime group in the C-7 side chain. This stereochemical variation, while subtle, induces noticeable changes in the vibrational spectra, allowing for their differentiation.

While specific IR and Raman data for Cefuracetime isomers are not widely published, principles derived from studies of related cephalosporins and other oxime-containing compounds can be applied. nih.gov The spatial orientation of the methoxy group relative to the rest of the side chain affects the electronic environment and vibrational coupling of nearby bonds.

In NMR studies of related cephalosporins, the protons and carbons near the oxime group show significant chemical shift differences between the E and Z isomers, which is attributed to factors like intramolecular hydrogen bonding and steric effects in the E-isomer. researchgate.net These same factors influence vibrational frequencies. It is anticipated that the C=N stretching frequency in the IR and Raman spectra would differ between the two isomers. The E-isomer may exhibit a shift in this band compared to the Z-isomer due to altered conjugation and dipole moment. Furthermore, vibrations of adjacent groups, such as the amide linkage and the furan ring, could also be affected, leading to shifts in their characteristic bands or the appearance of new bands in the fingerprint region. Raman spectroscopy, in particular, can be sensitive to changes in the polarizability of the C=N bond, potentially offering a clear distinction between the isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

Electronic spectroscopy techniques, including UV-Vis absorption and Circular Dichroism, provide valuable information on the electronic structure and absolute stereochemistry of chiral molecules like Cefuracetime.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The absorption profile is determined by the chromophores present in the molecule. In this compound, the principal chromophores are the β-lactam ring fused with the dihydrothiazine ring and the conjugated system of the C-7 side chain, which includes the furan ring, the amide group, and the methoxyimino group.

The conjugated π-system of the side chain is expected to give rise to intense π→π* transitions, typically observed in the 250-280 nm range. For the closely related compound Cefuroxime (B34974) Axetil, the maximum absorbance (λmax) is reported at 278 nm. researchgate.net The carbonyl groups of the β-lactam and amide functions contain non-bonding electrons (n-electrons), which can undergo lower energy n→π* transitions. These are generally weaker in intensity and may be observed as shoulders on the main absorption bands or be obscured by them. The precise λmax and molar absorptivity can differ slightly between the E- and Z-isomers due to the different spatial arrangement affecting the extent of electronic conjugation. researchgate.net

| Chromophore System | Electronic Transition | Expected λmax Region (nm) |

|---|---|---|

| Conjugated C-7 Side Chain (Furan-Amide-Oxime) | π → π | 250 - 280 |

| β-Lactam Carbonyl | n → π | >210 |

| Amide Carbonyl | n → π* | >210 |

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemistry of chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. ntu.edu.sg Since enantiomers produce mirror-image CD spectra, this technique is highly specific for assigning the absolute configuration of stereocenters. unica.it

Cefuracetime possesses multiple chiral centers within its cephem nucleus, specifically at positions C-6 and C-7, which give rise to its optical activity. youtube.com The CD spectrum of a β-lactam antibiotic is particularly sensitive to the conformation and absolute configuration of the bicyclic ring system. mdpi.comnih.gov The n→π* electronic transition of the β-lactam carbonyl group typically produces a Cotton effect (a characteristic CD band) in the far-UV region (around 220-240 nm). The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry at the bridgehead carbon atom of the β-lactam ring system. icho.edu.pl This allows for the unambiguous confirmation of the correct stereochemical integrity of the core structure.

CD spectroscopy serves as a powerful tool for confirming the absolute configuration of the chiral centers in Cefuracetime, which is crucial as the biological activity of β-lactam antibiotics is highly dependent on their specific stereochemistry. nih.govresearchgate.net

Advanced Chromatographic Separation Techniques

The presence of the E-isomer of Cefuracetime alongside the therapeutically active Z-isomer necessitates robust analytical methods for their separation and quantification. The structural similarity of these geometric isomers presents a significant analytical challenge, which is effectively addressed by advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Reversed-phase HPLC (RP-HPLC) is the most widely employed method for the separation of cephalosporin isomers. frontiersin.org This technique utilizes a nonpolar stationary phase (typically C8 or C18 alkyl-silica) and a polar mobile phase, usually consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). scispace.comsysrevpharm.org The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The subtle differences in polarity and shape between the E- and Z-isomers are sufficient to allow for their resolution on modern, high-efficiency HPLC columns.

Method development often involves optimizing several parameters to achieve baseline separation:

Stationary Phase: C18 columns are commonly used, providing high hydrophobicity and resolving power. core.ac.uk

Mobile Phase: The pH of the aqueous buffer and the proportion of the organic modifier are critical variables that are adjusted to fine-tune the retention times and selectivity between the isomers. sysrevpharm.org

Detection: UV detection is standard, typically set at the λmax of the compound (e.g., ~254-278 nm) to ensure high sensitivity for both isomers. frontiersin.org

In some cases, more specialized techniques like micellar liquid chromatography (MLC) have also been investigated for the separation of cephalosporin geometric isomers, offering alternative selectivity. researchgate.net The development and validation of such chromatographic methods are crucial for quality control in pharmaceutical manufacturing, ensuring the purity and efficacy of the final drug product by controlling the levels of the less active E-isomer impurity. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development and Validation

The development and validation of a stability-indicating UHPLC method are critical for the quantitative analysis of this compound and the detection of any related impurities. A reverse-phase UHPLC method is typically developed to provide rapid and high-resolution separations.

Method Development: A systematic approach to method development involves the screening of various stationary phases, mobile phase compositions, pH, and column temperatures to achieve optimal separation of the main peak from its potential impurities and isomers. A C18 column is often a suitable starting point for cephalosporins. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, run in a gradient elution mode to ensure the timely elution of all components. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method Validation: The developed method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Below is a representative table of UHPLC method parameters and validation results.

| Parameter | Condition/Specification |

| Instrument | UHPLC system with UV detector |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.05 M Ammonium (B1175870) Acetate in Water (pH 5.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 2 µL |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Chiral Chromatography for Enantiomeric Purity Assessment

Since Cefuracetime possesses multiple chiral centers, the presence of other stereoisomers, including the Z-isomer and other diastereomers, must be assessed. Chiral chromatography is the definitive technique for separating and quantifying enantiomers and diastereomers, thus ensuring the stereochemical purity of the this compound. chromatographyonline.comsigmaaldrich.comnih.gov

Methodology: Chiral stationary phases (CSPs) are employed to achieve enantioselective separation. ntu.edu.sgcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral pharmaceuticals. The selection of the appropriate chiral column and mobile phase is determined through a screening process. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) modes can be explored.

A typical data table for a chiral HPLC method is presented below.

| Parameter | Condition |

| Instrument | HPLC with UV detector |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol (B145695):Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

This method would be validated for its ability to separate the E-isomer from the Z-isomer and any other potential stereoisomeric impurities.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For the identification and structural elucidation of unknown impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. globalresearchonline.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is generally less applicable to non-volatile and thermally labile molecules like cephalosporins unless derivatization is performed.

LC-MS for Impurity Profiling: An LC-MS method couples the separation power of HPLC or UHPLC with the detection and identification capabilities of mass spectrometry. This allows for the determination of the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which provides crucial information for structure elucidation. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, enabling the determination of elemental compositions. chromatographyonline.comijper.org

A representative table of LC-MS parameters for impurity identification is shown below.

| Parameter | Condition |

| LC System | UHPLC as described in 3.5.1 |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Mass Range | 50 - 1000 m/z |

| Collision Energy | Ramped from 10 to 40 eV for MS/MS |

Forced degradation studies are often performed to intentionally degrade the this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products that could form during storage. semanticscholar.org

Solid-State Characterization using X-ray Diffraction (XRD)

The solid-state properties of an API can significantly influence its stability, solubility, and bioavailability. X-ray diffraction is a powerful technique for investigating the solid-state structure of crystalline materials.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement in a crystalline solid. crystalpharmatech.com By analyzing the diffraction pattern of a single crystal, it is possible to elucidate the precise molecular structure, including bond lengths, bond angles, and conformational details. Crucially for chiral molecules, SCXRD can be used to determine the absolute stereochemistry of the chiral centers, confirming the (6R,7R) configuration and the (E) geometry of the methoxyimino group in this compound. crystalpharmatech.com

The successful application of SCXRD is contingent upon the ability to grow high-quality single crystals of the compound, which can be a challenging endeavor.

A summary of typical crystallographic data obtained from an SCXRD experiment is provided in the table below.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈N₃NaO₇S |

| Formula Weight | 471.42 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | VVVV.V ų |

| Z | 4 |

| Calculated Density | 1.XXX g/cm³ |

| R-factor | < 0.05 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample. It is particularly valuable for identifying different crystalline forms (polymorphs) and for detecting the presence of amorphous material. rigaku.com Polymorphs of a drug substance can exhibit different physicochemical properties, making it essential to control the polymorphic form throughout the manufacturing process. researchgate.net

Methodology: A PXRD pattern is a fingerprint of a crystalline solid. The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The positions and intensities of the peaks in the pattern are characteristic of a specific crystal lattice. By comparing the PXRD pattern of a batch of this compound to reference patterns of known polymorphs, its polymorphic identity can be confirmed. The absence of sharp peaks and the presence of a broad halo would indicate the presence of amorphous content.

A representative PXRD data table is presented below, showing the characteristic peaks for a hypothetical crystalline form of this compound.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.3 | 45 |

| 15.8 | 5.6 | 80 |

| 19.1 | 4.6 | 65 |

| 21.5 | 4.1 | 90 |

| 24.7 | 3.6 | 50 |

Stereochemical Dynamics and Isomeric Interconversion of Cefuracetime Oxime Moiety

Investigation of E/Z Isomerism in Oxime-Containing Cephalosporin (B10832234) Structures

The presence of a C=N double bond in the methoxyimino side chain of cephalosporins like Cefuracetime (B57775) gives rise to geometric isomers, designated as E and Z configurations. tsijournals.com The Z-isomer, often referred to as the syn-isomer, is the therapeutically active form, exhibiting superior antibacterial activity compared to the corresponding E-isomer (anti-isomer). tsijournals.comresearchgate.net The E-isomer is considered a process-related impurity and a potential degradation product. tsijournals.com

The identification and quantification of these isomers are crucial for quality control in pharmaceutical manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. tsijournals.comresearchgate.net 1H and 13C NMR chemical shifts can effectively distinguish between the Z and E isomers. tsijournals.com For instance, in many cephalosporins, the aminothiazole proton of the E-isomer appears at a downfield chemical shift compared to the Z-isomer in 1H NMR spectra. tsijournals.comresearchgate.net This is attributed to a potential hydrogen bonding interaction between this proton and the oxime oxygen in the E-isomer. tsijournals.com

Table 1: Representative 1H and 13C NMR Chemical Shift Differences between E and Z Isomers of Oxime-Containing Cephalosporins

| Compound | Isomer | 1H Chemical Shift (ppm) of Aminothiazole/Furyl Proton | 13C Chemical Shift (ppm) of Aminothiazole/Furyl Carbon |

| Cefuroxime (B34974) | Z-isomer | ~6.8 | ~108 |

| E-isomer | ~7.5 | ~115 | |

| Cefotaxime | Z-isomer | ~6.7 | Not specified |

| E-isomer | ~7.4 | Not specified | |

| Ceftazidime | Z-isomer | ~6.9 | Not specified |

| E-isomer | ~7.8 | Not specified |

Note: Data is generalized from studies on various cephalosporins and serves as an illustrative example. tsijournals.comresearchgate.net Specific values for Cefuracetime (E-isomer) Sodium Salt may vary.

Mechanistic Elucidation of Isomeric Interconversion Pathways

The interconversion between the E and Z isomers of the cefuracetime oxime moiety can be prompted by several factors, including thermal energy, light, and acid/base catalysis.

Thermal Interconversion: Thermal stress can induce the isomerization of the thermodynamically less stable E-isomer to the more stable Z-isomer. However, degradation of the cephalosporin molecule can also occur at elevated temperatures. nih.gov Studies on related compounds have shown that temperature influences the equilibrium between isomers.

Acid/Base Catalyzed Interconversion: The isomerization of the oxime group can be catalyzed by both acids and bases. The Z-isomer can be converted to the E-isomer under acidic conditions. tsijournals.com Conversely, ground-state hydrolysis in alkaline conditions has also been shown to affect the isomeric ratio in related compounds. nih.gov The pH of the solution plays a crucial role in the stability of these isomers. For instance, cefuroxime sodium has been found to be most stable in a pH range of approximately 4.5 to 7.3. nih.govptfarm.pl

Kinetic and Thermodynamic Characterization of Isomerization Processes

The kinetics of the interconversion between E and Z isomers are influenced by factors such as temperature, pH, and the specific chemical structure. In studies of cefuroxime axetil, the hydrolysis kinetics, which can be linked to isomerization, were found to follow first-order reactions. nih.gov The rate of this process is pH-dependent, with maximal stability observed in the pH range of 3.5 to 5.5. nih.gov

The degradation of the amorphous form of cefuroxime axetil at elevated temperatures and low relative humidity has been described as a reversible first-order reaction, leading to the formation of Δ3-isomers and E-isomers. nih.gov

Table 2: Kinetic and Stability Data for Related Cephalosporins

| Compound | Condition | Observation | Reference |

| Cefuroxime Axetil | pH 1-9, 25-45°C | First-order hydrolysis kinetics, maximum stability at pH 3.5-5.5 | nih.gov |

| Cefuroxime Axetil | Irradiation at 254 nm | Photoisomerization quantum yield <1%, stationary syn:anti ratio of 1 | nih.gov |

| Cefuroxime | Irradiation at 254 nm | Stationary syn:anti ratio of 2.1 | nih.gov |

| Cefuroxime Sodium | Aqueous solution | Maximum stability at pH 4.5-7.3 | nih.govptfarm.pl |

| Amorphous Cefuroxime Axetil | Increased temperature, RH=0% | Reversible first-order degradation to E-isomers | nih.gov |

It is important to note that while these data provide valuable insights, the specific kinetic and thermodynamic parameters for the isomerization of this compound would require dedicated experimental investigation.

Solvent Effects and Environmental Factors on Isomeric Stability and Equilibrium

The stability of the E and Z isomers and the position of their equilibrium are significantly influenced by the solvent system and other environmental factors like humidity.

In the solid state, the presence of humidity can alter the degradation pathway. For amorphous cefuroxime axetil, in humid air (RH > 25%), the degradation becomes a reversible first-order autocatalytic reaction, again yielding E-isomers as a major product. nih.gov

In solution, the polarity of the solvent can affect the rate of isomerization. For cefuroxime axetil, hydrolysis rates, and by extension isomerization, are influenced by the buffer composition. nih.gov The stability of reconstituted cefuroxime axetil suspension is significantly better under refrigerated conditions compared to room temperature. researchgate.net For instance, at 2-8°C, the suspension is stable for about 10 days, whereas at room temperature, significant degradation occurs within a few days. researchgate.net

The solubility of these compounds is also pH-dependent. Cefuroxime axetil, for example, exhibits higher solubility in acidic media (pH 1.2) compared to water or phosphate (B84403) buffer at pH 6.8. nih.gov This differential solubility can influence the concentration of each isomer in solution and thus affect the equilibrium.

Degradation Kinetics and Mechanistic Pathways of Cefuracetime E Isomer Sodium Salt

Photolytic Degradation Studies and Photoproduct Characterization

Influence of Wavelength and Light Intensity on Degradation Rates

The photodegradation of cephalosporins, including Cefuroxime (B34974) and by extension its E-isomer, is a well-documented phenomenon. The rate of degradation is significantly influenced by the wavelength and intensity of the incident light.

Studies on similar cephalosporins have demonstrated that exposure to both UVC (254 nm) and UVA (352 nm) radiation can induce degradation. The degradation process in aqueous solutions typically follows first-order kinetics. For instance, studies on sodium ceftiofur, another cephalosporin (B10832234), revealed its photolability under both UVC and UVA light, with the degradation process adhering to a first-order kinetic model. researchgate.net This suggests that the concentration of Cefuracetime (B57775) (E-isomer) Sodium Salt would decrease exponentially over time when exposed to light.

The intensity of the light source is directly proportional to the rate of degradation. Higher light intensity provides more energy to excite the molecule, thereby accelerating the photochemical reactions that lead to its decomposition. While specific studies on Cefuracetime (E-isomer) are not available, research on the photocatalytic degradation of Cefuroxime has shown that under visible light irradiation in the presence of a photocatalyst, high degradation percentages can be achieved. researchgate.netbohrium.com This indicates that visible light can also contribute to the degradation process, likely at a slower rate compared to UV radiation.

It is recommended that products containing Cefuroxime and its related substances, such as Cefuracetime (E-isomer) Sodium Salt, be protected from light during storage and handling to minimize degradation. researchgate.net

Mechanisms of Photo-Induced Transformations

The photo-induced transformation of cephalosporins is a complex process involving several potential pathways. For this compound, the primary mechanism of photodegradation is expected to involve the cleavage of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. nih.govresearchgate.net

The absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage and rearrangement. The furan (B31954) ring present in the C-7 side chain of Cefuracetime is a chromophore that can absorb UV light, initiating the degradation process. The presence of the methoxyimino group also contributes to the molecule's photosensitivity.

Upon photo-excitation, several reactions can occur:

β-Lactam Ring Cleavage: This is a common degradation pathway for all cephalosporins. The opening of the four-membered β-lactam ring leads to a loss of antibacterial activity. nih.govresearchgate.net

Isomerization: The (E)-isomer of Cefuracetime could potentially isomerize to the (Z)-isomer, although the E-isomer itself is often a product of the isomerization of the parent drug, Cefuroxime Axetil. ptfarm.pl

Side-Chain Modifications: The acetyl group at the C-3 position and the furan ring at the C-7 position can undergo photochemical reactions, leading to various degradation products.

The specific degradation products formed will depend on the solvent, the presence of oxygen, and the wavelength of the light. Studies on other cephalosporins have identified products resulting from hydrolysis, oxidation, and rearrangement reactions following photo-excitation. mdpi.comresearchgate.net

Thermal Degradation Processes and Solid-State Decomposition

The stability of this compound in the solid state is influenced by temperature and humidity. As an amorphous solid, it is expected to be less stable than a crystalline form. nih.gov

Studies on the solid-state stability of Cefuroxime Sodium have shown that temperature and relative humidity (RH) are critical factors in its degradation. researchgate.net The decomposition of Cefuroxime Axetil in the solid state has been shown to follow a reversible first-order autocatalytic reaction in the presence of humidity, with Δ³-isomers and E-isomers being major degradation products. nih.gov At 0% RH, the degradation follows a reversible first-order reaction. nih.gov

The thermal degradation of this compound likely proceeds through similar pathways. The presence of moisture can accelerate the degradation process, potentially through hydrolysis of the β-lactam ring and the ester linkage of the acetoxymethyl group at the C-3 position.

The kinetic and thermodynamic parameters of the decomposition reaction can be calculated from Arrhenius plots, which relate the degradation rate constant to temperature. For Cefuroxime Sodium, the activation energy for thermal degradation has been determined, providing insight into the energy barrier for the decomposition reaction. researchgate.net

It is crucial to store this compound and related pharmaceutical products in controlled temperature and humidity environments to ensure their stability. Forced degradation studies on Cefuroxime have shown that it is relatively stable under thermal stress compared to hydrolytic and oxidative conditions. wisdomlib.org

Interactive Data Table: Factors Influencing Cephalosporin Degradation

| Factor | Influence on Degradation Rate | Relevant Findings from Related Compounds |

| Light Wavelength | Shorter wavelengths (UVC, UVA) generally cause faster degradation. | Ceftiofur sodium degrades under both UVC (254 nm) and UVA (352 nm) light. researchgate.net |

| Light Intensity | Higher intensity leads to a faster degradation rate. | Photocatalytic degradation of Cefuroxime is effective under visible light. researchgate.netbohrium.com |

| Temperature | Increased temperature accelerates degradation, especially in the solid state. | The degradation of Cefuroxime Sodium in the solid state is temperature-dependent. researchgate.net |

| Relative Humidity | Higher humidity significantly increases the degradation rate in the solid state. | The decomposition of Cefuroxime Axetil is autocatalytic in the presence of humidity. nih.gov |

| pH (in solution) | Degradation rate is pH-dependent, with increased rates in acidic and alkaline conditions. | Cefotaxime degradation is catalyzed by both acid and base. nih.gov |

Molecular Interactions and Supramolecular Chemistry of Cefuracetime E Isomer Sodium Salt

Self-Assembly and Aggregation Phenomena in Solution

Concentration-Dependent Aggregation Studies

The self-assembly of amphiphilic molecules in solution is a well-documented phenomenon, often leading to the formation of micelles or other aggregates above a certain concentration known as the critical micelle concentration (CMC). This behavior is influenced by the molecular structure, solvent properties, and temperature. For cephalosporins, which possess both hydrophilic and hydrophobic regions, concentration-dependent aggregation is a plausible characteristic.

Research on Cefuroxime (B34974) Axetile, a closely related cephalosporin (B10832234), has demonstrated its capacity for self-aggregation in aqueous solutions. A study utilizing spectrophotometric methods determined the critical micelle concentration of Cefuroxime Axetile to be 0.2 mM researchgate.net. This finding suggests that at concentrations above this threshold, individual molecules of the antibiotic begin to form organized aggregates.

Furthermore, the aggregation behavior of Cefuroxime Axetile was found to be influenced by the presence of surfactants researchgate.net. When Sodium Dodecyl Sulphate (SDS), an anionic surfactant, was introduced, the CMC of Cefuroxime Axetile decreased, indicating that the presence of SDS facilitates the aggregation process researchgate.net. Conversely, the interaction with Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant, showed a less regular trend researchgate.net.

These findings on a related compound suggest that Cefuracetime (B57775) (E-isomer) Sodium Salt may also exhibit concentration-dependent aggregation, a property that could be significant in its formulation and biological activity. The precise CMC and the influence of excipients would, however, require specific experimental investigation.

Table 1: Critical Micelle Concentration (CMC) of Cefuroxime Axetile in the Presence of Surfactants

| Surfactant | Surfactant Concentration (mM) | Cefuroxime Axetile CMC (mM) |

| None | 0 | 0.2 |

| Sodium Dodecyl Sulphate (SDS) | 0.05 | < 0.2 |

| Sodium Dodecyl Sulphate (SDS) | 5.0 | 0.12 |

| Cetyltrimethylammonium Bromide (CTAB) | 0.1 | 0.15 |

| Cetyltrimethylammonium Bromide (CTAB) | > 0.1 | 0.14 |

Characterization of Aggregate Structures

The characterization of aggregates formed by drug molecules is crucial for understanding their stability, solubility, and interaction with biological systems. Various analytical techniques are employed to elucidate the size, shape, and morphology of these supramolecular structures.

While direct characterization of self-assembled aggregates of Cefuracetime (E-isomer) Sodium Salt in a simple aqueous solution is not documented, studies on formulated nanoparticles of the related Cefuroxime Axetil provide insights into the types of structures that can be formed. These studies often utilize techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates.

In the context of nanoparticle formulations, Cefuroxime Axetil has been shown to form spherical nanoparticles with a smooth surface worldwidejournals.com. The size of these nanoparticles was found to be in the range of approximately 180 to 350 nanometers worldwidejournals.com. Such nanoparticle formulations are developed to enhance the drug's dissolution and bioavailability nih.gov.

The characterization of Cefuroxime Axetil in solid dispersions with hydrophilic carriers has also been performed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD), which provide information about the solid-state properties and the amorphous or crystalline nature of the drug within the aggregates nih.gov. These studies indicate that the drug can exist in a homogeneous, amorphous solid phase when dispersed with polymers, which can lead to enhanced dissolution rates nih.govnih.gov.

Although these examples relate to engineered formulations rather than spontaneous self-aggregation in solution, they demonstrate the capability of a structurally similar cephalosporin to form distinct aggregate structures. The characterization of such structures for this compound would be a critical step in its pharmaceutical development.

Table 2: Characterization Techniques and Findings for Cefuroxime Axetil Aggregates in Formulations

| Characterization Technique | Type of Aggregate | Key Findings | Reference |

| Scanning Electron Microscopy (SEM) | Nanoparticles | Spherical morphology with a smooth surface. | worldwidejournals.com |

| Transmission Electron Microscopy (TEM) | Nanoparticles | Confirmation of spherical shape and size in the nanometer range. | worldwidejournals.com |

| Dynamic Light Scattering (DLS) | Nanoparticles | Particle size distribution between 180.5 ± 18.2 nm and 348.3 ± 20.3 nm. | worldwidejournals.com |

| Differential Scanning Calorimetry (DSC) | Solid Dispersions | Indicated complete miscibility of the drug in the melted carrier, suggesting amorphization. | nih.gov |

| Powder X-ray Diffraction (PXRD) | Solid Dispersions | Provided evidence of the amorphous nature of the drug in the dispersion. | nih.gov |

Theoretical and Computational Chemistry Approaches for Cefuracetime E Isomer Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the structure and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between accuracy and computational cost. nih.gov For Cefuracetime (B57775) (E-isomer) Sodium Salt, DFT can be employed to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Vibrational Frequencies: Calculate the vibrational modes of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data and confirming the predicted structure.

Reaction Energetics: Investigate the energy changes that occur during chemical reactions. For instance, DFT can be used to calculate the activation energy for the hydrolysis of the β-lactam ring, a key reaction in the mechanism of action and degradation of cephalosporins. mdpi.com It can also be used to determine the relative stability of the E- and Z-isomers.

Table 1: Illustrative DFT-Calculated Properties for Cefuracetime (E-isomer) (Note: The following data is hypothetical and for illustrative purposes to show typical outputs of DFT calculations.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -2150.78 | Hartree |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.89 | eV |

| Dipole Moment | 8.45 | Debye |

| C=O (β-lactam) Stretch | 1785 | cm⁻¹ |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous theoretical treatment than DFT. nih.gov While computationally more demanding, they are often used to obtain highly accurate single-point energy calculations for a given molecular geometry (often one optimized by DFT). These high-accuracy energies are valuable for benchmarking other methods and for obtaining precise values for properties like reaction enthalpies and activation barriers, which are critical for understanding the chemical stability and reactivity of the Cefuracetime (E-isomer).

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. nih.gov

A molecule like Cefuracetime (E-isomer) is not static; its side chains can rotate and its ring systems can pucker. MD simulations can explore the accessible conformational space of the molecule, identifying the most populated conformations and the energy barriers between them. nih.govresearchgate.net This is particularly important for understanding how the molecule's shape might adapt when interacting with other molecules, such as water or a biological receptor. For cephalosporins, the conformation of the dihydrothiazine ring is of significant interest. nih.govresearchgate.net

MD simulations are exceptionally well-suited for studying how a molecule interacts with its environment.

Solvation: By simulating Cefuracetime (E-isomer) Sodium Salt in a box of explicit water molecules, one can study its solvation shell, the arrangement of water molecules around it, and the dynamics of these interactions. This is crucial for understanding its solubility and the influence of the solvent on its conformational preferences.

Binding Events: MD simulations can model the process of a ligand binding to a protein. nih.govrsc.org For Cefuracetime (E-isomer), this could involve simulating its interaction with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. etflin.comnih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the drug-protein complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces). nih.govresearchgate.netrsc.org Such studies can help to explain the molecular basis of antibiotic activity and resistance. nih.govnih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization. For Cefuracetime (E-isomer), the in silico prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Studies on other cephalosporins have shown that the NMR spectra of E- and Z-isomers exhibit distinct and predictable differences, especially for the signals from the side chain at the 7-position. magtechjournal.com By calculating the magnetic shielding constants of the nuclei in the molecule (using methods like GIAO, integrated into DFT), one can predict the ¹H and ¹³C NMR chemical shifts. magtechjournal.com These predicted spectra can be compared with experimental data to confirm the identity of the E-isomer and to distinguish it from the corresponding Z-isomer. This is critical for quality control in pharmaceutical analysis, as isomers can have different biological activities and degradation profiles.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the correct assignment of experimental spectra and in the differentiation of isomers. nih.govgithub.ionih.gov

For cephalosporins containing an oxime group, such as cefuracetime, the existence of (E) and (Z) geometrical isomers is a key structural feature. The (Z)-isomer is generally the therapeutically active form, while the (E)-isomer is considered a process-related impurity or a degradation product and exhibits significantly lower antibacterial activity. tsijournals.com The ability to distinguish between these isomers is therefore of paramount importance.

Computational NMR chemical shift prediction for the (E)-isomer of cefuracetime would typically involve the following steps:

Conformational Analysis: Identifying the low-energy conformers of the molecule using molecular mechanics or semi-empirical methods. nih.govbu.edu.eg

Geometry Optimization: Optimizing the geometry of each significant conformer at a higher level of theory, such as DFT.

Chemical Shift Calculation: Calculating the NMR shielding constants for each optimized conformer using a suitable DFT functional and basis set.

Boltzmann Averaging: The predicted chemical shifts for the individual conformers are then averaged based on their Boltzmann populations to obtain the final predicted spectrum.

Validation of the computational predictions is achieved by comparing the calculated chemical shifts with experimental data. For cephalosporins, a notable difference in chemical shifts between the (E) and (Z) isomers is observed, which can be rationalized by the different spatial arrangement of the substituents on the oxime double bond.

A study on related cephalosporins, including cefuroxime (B34974), has highlighted the key differences in ¹H and ¹³C NMR spectra that allow for the differentiation of the (E) and (Z) isomers. tsijournals.com These differences, which are expected to be similar for cefuracetime, are summarized in the table below. The data for cefuroxime, a close structural analog of cefuracetime, is presented as a reference.

| Nucleus | Isomer | Key Atom/Group | Observed Chemical Shift Difference (ppm) |

| ¹H | E-isomer | Furan (B31954) Hydrogen (C-2) | ~0.7 ppm downfield shift compared to Z-isomer |

| ¹³C | E-isomer | Furan Carbon (C-2) | ~7 ppm downfield shift compared to Z-isomer |

| ¹³C | E-isomer | Oxime Carbon | Significant downfield shift compared to Z-isomer |

Table 1: Experimentally observed chemical shift differences between E and Z isomers of Cefuroxime, a structural analog of Cefuracetime. Data sourced from Rajadurai et al. (2010). tsijournals.com

The downfield shift observed for the furan ring protons and carbons in the (E)-isomer is a characteristic feature that aids in its identification. tsijournals.com Computational models can reproduce these trends, providing a powerful tool for the structural assignment of newly synthesized or isolated cephalosporin (B10832234) derivatives.

Simulation of UV-Vis, IR, and CD Spectra

Computational spectroscopy extends beyond NMR to other techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Circular Dichroism (CD) spectroscopy. The simulation of these spectra can provide valuable information about the electronic transitions, vibrational modes, and chiroptical properties of this compound.

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) corresponding to electronic transitions (e.g., π→π* and n→π*) can be predicted. For cephalosporins, the UV spectrum is influenced by the conjugated systems within the molecule, including the dihydrothiazine ring and the side chains. The (E) and (Z) isomers are expected to exhibit different UV-Vis spectra due to the different stereochemistry around the oxime group influencing the electronic structure.

IR Spectra Simulation: The simulation of IR spectra is typically performed by calculating the harmonic vibrational frequencies at the DFT level of theory. The resulting frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This allows for the assignment of experimental vibrational bands to specific functional groups, such as the β-lactam carbonyl, the amide, and the carboxylate groups. While experimental IR data is used for the quantitative analysis of cefuroxime sodium sapub.org, computational analysis can provide a more detailed understanding of the vibrational modes. Studies on metal complexes of ceftriaxone, another cephalosporin, have utilized IR spectroscopy to understand the coordination of the ligand to the metal ion. mdpi.com

CD Spectra Simulation: Circular Dichroism spectroscopy is particularly useful for studying chiral molecules like cephalosporins. The simulation of CD spectra, also typically done using TD-DFT, can predict the differential absorption of left and right circularly polarized light. This is highly sensitive to the three-dimensional structure of the molecule, including the conformation of the dihydrothiazine ring and the stereochemistry of the side chains. Computational CD spectroscopy would be a powerful tool to study the conformational preferences of the (E)-isomer of cefuracetime in solution.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry provides powerful tools to investigate the reaction mechanisms of chemical transformations, including the degradation and isomerization of pharmaceuticals like this compound. A key aspect of these studies is the location of transition states (TS) on the potential energy surface, which correspond to the energy maxima along a reaction coordinate.

The (E) to (Z) isomerization of the oxime group in cefuracetime is a critical reaction to study, as it can potentially lead to the formation of the more active (Z)-isomer. Computational methods can be used to explore the possible mechanisms for this isomerization, which could proceed via rotation around the C=N double bond or through an inversion mechanism at the nitrogen atom. nih.govnih.govresearchgate.net

A computational transition state search for the E→Z isomerization of cefuracetime would involve:

Defining the Reaction Coordinate: This could be the dihedral angle defining the rotation around the C=N bond or the angle defining the inversion at the nitrogen atom.

Locating the Transition State: Various algorithms can be employed to search for the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant (E-isomer) and the product (Z-isomer) on the potential energy surface.

Activation Energy Calculation: The energy difference between the transition state and the reactant provides the activation energy for the reaction, which is a key parameter determining the reaction rate.

Beyond isomerization, computational studies can also elucidate the mechanisms of other degradation pathways, such as the hydrolysis of the β-lactam ring, which is a common route of inactivation for penicillin and cephalosporin antibiotics. By understanding the transition states and energy barriers for these reactions, it is possible to predict the stability of the drug under different conditions and to design more stable analogs.

While detailed computational studies on the reaction mechanisms of this compound are yet to be published, the theoretical framework for such investigations is well-established and has been successfully applied to a wide range of chemical systems.

Fundamental Biochemical and Biophysical Investigations of Cefuracetime E Isomer Sodium Salt in Vitro

Enzyme-Mediated Chemical Transformations and Biocatalysis

There is currently no available research identifying specific enzymes that catalyze chemical modifications of Cefuracetime (B57775) (E-isomer) Sodium Salt. While studies on other cephalosporins detail their degradation by enzymes such as β-lactamases, similar investigations for this particular E-isomer are not present in the scientific literature.

Identification of Enzymes Catalyzing Cefuracetime (E-isomer) Sodium Salt Modifications

No enzymes have been identified or characterized in the context of their ability to chemically alter this compound.

Kinetic and Mechanistic Studies of Enzyme-Substrate Interactions

Without the identification of relevant enzymes, no kinetic or mechanistic studies have been performed. Data on parameters such as Michaelis-Menten constants (Km), catalytic constants (kcat), or the mode of interaction between this compound and any enzyme are unavailable.